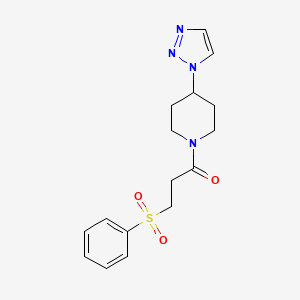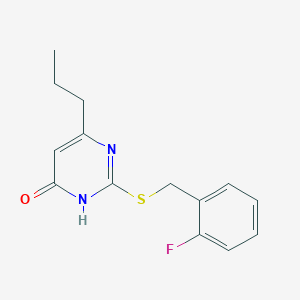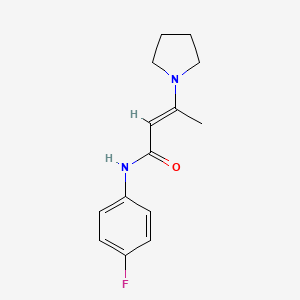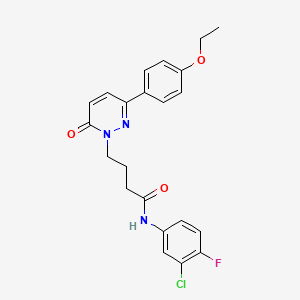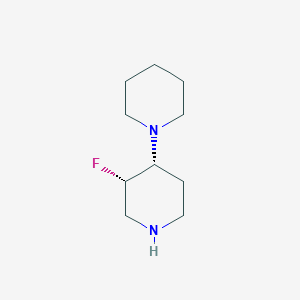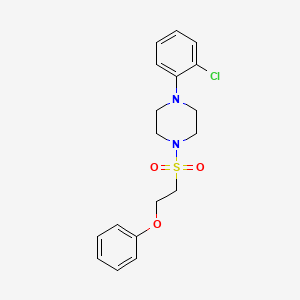
1-(2-Chlorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Piperazine Derivatives in Drug Development
Piperazine derivatives, including 1-(2-Chlorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine, have been widely studied for their therapeutic potential across various medical fields. These compounds are significant in the rational design of drugs, displaying a broad range of pharmacological activities due to their versatile chemical structure. Piperazine, as a core structure, is found in drugs with antipsychotic, antihistamine, antidepressant, anticancer, and antiviral activities, among others. The modification of the piperazine nucleus has been shown to influence the medicinal potential of the resultant molecules significantly. This versatility highlights the importance of piperazine derivatives in drug discovery and development, offering a pathway to novel treatments for diverse diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Recent research has identified several piperazine-containing molecules as potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. These compounds, including analogs of 1-(2-Chlorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine, have shown promise in combating both drug-sensitive and drug-resistant strains of tuberculosis. The structure-activity relationship (SAR) studies of these piperazine-based molecules contribute significantly to the development of safer, selective, and cost-effective anti-TB agents, marking an important step forward in the fight against this global health threat (Girase et al., 2020).
Applications in Synthesis and Ligand Development
N-alkylphenothiazines, which can be synthesized from piperazine derivatives, serve as important ligands in metal complexes. These complexes exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The ability of N-alkylphenothiazines to coordinate with metals and react with macromolecules makes them an attractive area of study for the development of new therapeutic agents and the exploration of their applications in medicinal chemistry (Krstić et al., 2016).
Development for Tuberculosis Treatment
The piperazine-benzothiazinone Macozinone (PBTZ169), a derivative in the piperazine family, is currently undergoing clinical studies for the treatment of tuberculosis (TB). Its target, decaprenylphosphoryl ribose oxidase DprE1, plays a crucial role in the synthesis of the cell wall in Mycobacterium tuberculosis. The progress in the development of Macozinone represents a significant advancement in TB treatment, highlighting the potential of piperazine derivatives in addressing critical public health challenges (Makarov & Mikušová, 2020).
Safety and Hazards
The product is sold as-is, and Sigma-Aldrich, the provider, makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-8-4-5-9-18(17)20-10-12-21(13-11-20)25(22,23)15-14-24-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJYOYJQRAPPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2611537.png)
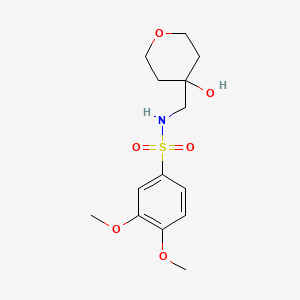
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2611541.png)
![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)
![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)

![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)
